

Spectroscopic data (NMR, Mass Spec, IR) for 2-Bromo-6-hydroxypyridine.

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Compound of Interest

Compound Name: 2-Bromo-6-hydroxypyridine

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Spectroscopic Profile of 2-Bromo-6-hydroxypyridine: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-6-hydroxypyridine** (CAS No. 27992-32-1), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the compound's nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics.

Introduction

2-Bromo-6-hydroxypyridine, also known as 6-bromo-2(1H)-pyridinone, is a substituted pyridine derivative. Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectroscopic data. This guide presents a summary of available data to facilitate its use in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Bromo-6-hydroxypyridine**. It is important to note that specific experimental values may vary slightly depending on the solvent and instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.4-7.6	t	~8.0	H4
~6.5-6.7	d	~8.0	H3
~6.3-6.5	d	~8.0	H5
~12.0-13.0	br s	-	OH/NH

Note: Predicted data is based on typical chemical shifts for similar pyridine derivatives. Actual values may vary.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~163	C6 (C-OH)
~142	C2 (C-Br)
~140	C4
~115	C5
~105	C3

Note: Predicted data is based on typical chemical shifts for similar pyridine derivatives. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For **2-Bromo-6-hydroxypyridine** (C_5H_4BrNO), the expected molecular weight is approximately 173.99 g/mol .

Table 3: Mass Spectrometry Data

m/z	Interpretation
173/175	Molecular ion peak $[M]^+$, showing the characteristic isotopic pattern for bromine ($^{79}Br/^{81}Br$)
94	$[M - Br]^+$
66	$[M - Br - CO]^+$

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
3400-2500	Broad	O-H and N-H stretching (due to tautomerism)
~1650	Strong	C=O stretching (from pyridinone tautomer)
~1600, ~1560	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1150	Medium	C-O stretching
Below 800	Medium-Strong	C-H out-of-plane bending, C-Br stretching

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific parameters for **2-Bromo-6-hydroxypyridine** are not readily available in a single comprehensive source, the following are general methodologies that would be employed.

NMR Spectroscopy

A sample of **2-Bromo-6-hydroxypyridine** would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6) or chloroform- d ($CDCl_3$), containing a small amount of tetramethylsilane (TMS) as an internal standard. 1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

Mass Spectrometry

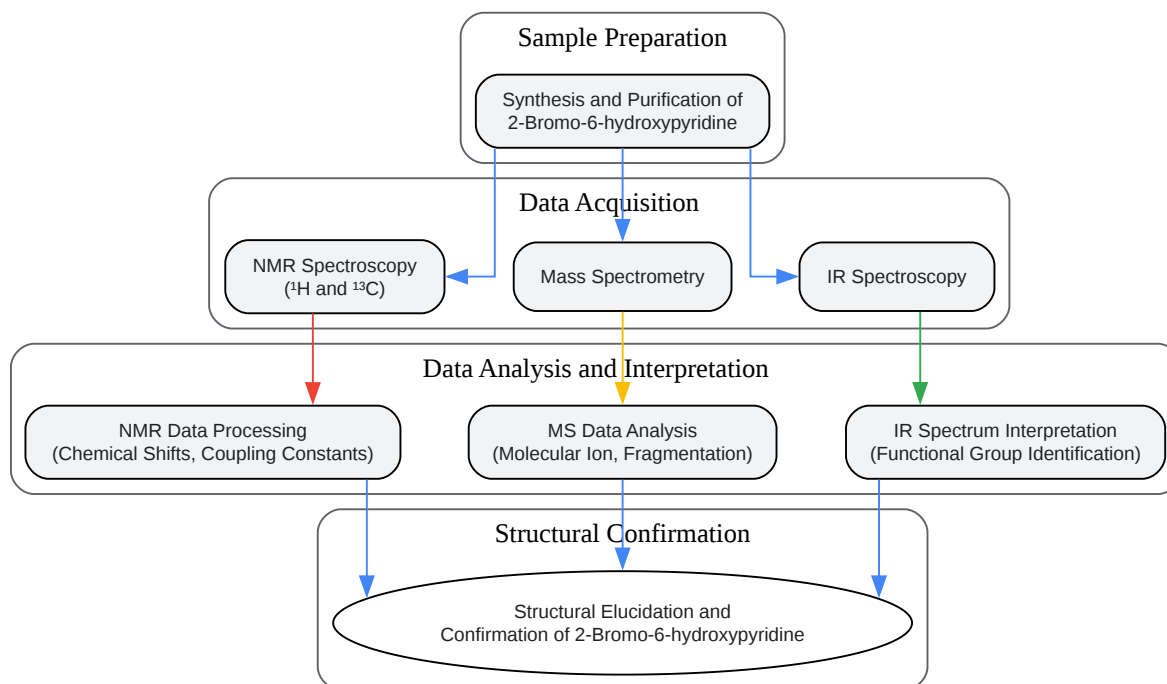
Mass spectra are typically acquired using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). For GC-MS, the compound would be introduced into the instrument, ionized (commonly by electron impact), and the resulting ions separated and detected. PubChem indicates that one available mass spectrum was acquired using an Agilent Technologies 7820A GC-5977B MSD.[1]

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using the potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin pellet. The spectrum is then recorded using an FTIR spectrometer.

Visualization of Spectroscopic Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like **2-Bromo-6-hydroxypyridine** can be visualized as follows:



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References

- 1. asianpubs.org [asianpubs.org]
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